N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)cyclobutanecarboxamide
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Overview
Description
N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)cyclobutanecarboxamide is a complex organic compound that combines multiple functional groups. The structure includes a thiophene ring, an oxadiazole moiety, a triazole ring, and a cyclobutanecarboxamide group. This compound’s multifaceted nature makes it valuable for various scientific applications, particularly in drug discovery and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Formation: : The synthesis begins with the construction of the thiophene ring, followed by the formation of the 1,2,4-oxadiazole ring through a cyclization reaction involving nitrile oxides and nitriles.
Triazole Formation: : The triazole ring is introduced using a Huisgen cycloaddition reaction between an alkyne and an azide.
Linking: : The thiophene-oxadiazole system is linked to the triazole via an ethylene bridge formed through alkylation.
Cyclobutanecarboxamide Group:
Industrial Production Methods
In an industrial setting, this compound might be synthesized using automated systems that ensure high yield and purity. The process involves:
Reactant Preparation: : Sourcing and purifying starting materials.
Reaction Optimization: : Scaling up the reactions with optimal conditions (temperature, pressure, catalysts).
Purification: : Using techniques such as chromatography and recrystallization to obtain the final compound in pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions at the thiophene and triazole rings.
Reduction: : Reduction can occur primarily at the oxadiazole moiety.
Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible, particularly on the thiophene and triazole rings.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Alkyl halides, acyl chlorides, with catalysts like palladium or copper salts.
Major Products
Oxidation Products: : Sulfoxides and sulfones from the thiophene ring.
Reduction Products: : Reduced forms of the oxadiazole ring.
Substitution Products: : Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: : Used as an intermediate in the synthesis of more complex molecules.
Catalysis: : Acts as a ligand in catalytic reactions.
Biology
Drug Discovery: : Potential pharmacophore for designing new drugs targeting various biological pathways.
Biomolecular Probes: : Utilized in labeling and tracking biological molecules.
Medicine
Antimicrobial Agents: : Exhibits properties that can be harnessed for developing new antibiotics.
Cancer Research:
Industry
Materials Science: : Used in developing new polymers and materials with specific properties.
Agricultural Chemicals:
Mechanism of Action
N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)cyclobutanecarboxamide exerts its effects through interactions with molecular targets such as enzymes and receptors. The compound can bind to these targets via hydrogen bonding, hydrophobic interactions, and π-π stacking, modulating their activity. The pathways involved may include inhibition of enzymatic activity or interference with signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)butanamide
N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)hexanamide
Uniqueness
N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)cyclobutanecarboxamide stands out due to its cyclobutanecarboxamide group, which introduces a unique ring strain and rigidity, potentially enhancing its binding affinity and specificity for biological targets compared to similar compounds with different aliphatic groups.
Properties
IUPAC Name |
N-[2-[4-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2S/c22-14(10-2-1-3-10)16-5-6-21-8-12(18-20-21)15-17-13(19-23-15)11-4-7-24-9-11/h4,7-10H,1-3,5-6H2,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRRCMJDJQMWNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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